molecular formula C14H13ClN2O2 B5822937 4-[(4-chlorobenzyl)oxy]benzohydrazide

4-[(4-chlorobenzyl)oxy]benzohydrazide

Cat. No. B5822937
M. Wt: 276.72 g/mol
InChI Key: FATOOLUXJUJUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-chlorobenzyl)oxy]benzohydrazide, commonly known as CBH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBH is a hydrazide derivative of 4-chlorobenzoic acid and has been extensively studied for its biological and pharmaceutical properties.

Mechanism of Action

The mechanism of action of CBH is not yet fully understood. However, studies have suggested that CBH exerts its biological activity by inhibiting the proliferation of cancer cells through the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
CBH has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CBH has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the major advantages of CBH is its potent antitumor activity, which makes it a promising candidate for the development of new anticancer drugs. However, the major limitation of CBH is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research and development of CBH. One potential area of research is the development of new CBH derivatives with improved solubility and bioavailability. Another potential area of research is the investigation of the mechanism of action of CBH and its potential applications in the treatment of other diseases such as bacterial and fungal infections. Additionally, the potential use of CBH as a fluorescent probe for the detection of metal ions could also be explored in future studies.

Scientific Research Applications

CBH has been extensively studied for its potential applications in various fields such as drug discovery, material science, and analytical chemistry. In drug discovery, CBH has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. CBH has also been studied for its potential use as a corrosion inhibitor and as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-12-5-1-10(2-6-12)9-19-13-7-3-11(4-8-13)14(18)17-16/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATOOLUXJUJUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.75 mol of hydrazine hydrate was added to a solution of 0.275 mol of ethyl ester of 4-(4-chloro benzyloxy) benzoic acid (X) in 300 ml ethanol. The reaction medium was reflux-heated for 48 hours. After cooling, the expected product was separated by filtration and recrystallised from ethanol.
Quantity
2.75 mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl ester
Quantity
0.275 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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